molecular formula C6H8N2O B046301 3-(Aminomethyl)pyridin-2-ol CAS No. 123369-45-9

3-(Aminomethyl)pyridin-2-ol

Cat. No.: B046301
CAS No.: 123369-45-9
M. Wt: 124.14 g/mol
InChI Key: QHRUXDXIVIYFJJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, featuring an aminomethyl group at the third position and a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by an aminomethyl group.

Another method involves the reduction of 3-(Nitromethyl)pyridin-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3-(Aminomethyl)pyridine.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as 3-(Formylmethyl)pyridin-2-ol.

    Reduction: Reduced products like 3-(Aminomethyl)pyridine.

    Substitution: Substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)pyridin-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.

    Industry: It is utilized in catalysis and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxyl group may participate in additional interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 3-(Aminomethyl)pyridine
  • 2-Hydroxy-3-(aminomethyl)pyridine

Uniqueness

3-(Aminomethyl)pyridin-2-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that lack one of these groups. The hydroxyl group also enhances its solubility in water, making it more versatile for various applications .

Properties

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRUXDXIVIYFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342196
Record name 3-(aminomethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123369-45-9
Record name 3-(aminomethyl)pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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